Lercanidipine

Description

This compound is a calcium channel blocker of the dihydropyridine class. It is sold under various commercial names including Zanidip.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 2 investigational indications.

See also: this compound Hydrochloride (active moiety of).

Structure

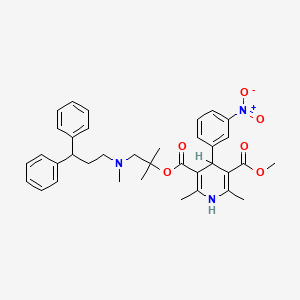

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXUKAKRHYTAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048327 | |

| Record name | Lercanidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lercanidipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.56e-04 g/L | |

| Record name | Lercanidipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100427-26-7 | |

| Record name | Lercanidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100427-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lercanidipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100427267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lercanidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lercanidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100427-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LERCANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7XTJ4R0BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lercanidipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lercanidipine mechanism of action on L-type calcium channels

An In-depth Technical Guide on the Core Mechanism of Action of Lercanidipine on L-type Calcium Channels

Introduction

This compound is a third-generation dihydropyridine (DHP) class of L-type calcium channel blocker (CCB) utilized in the management of essential hypertension.[1][2][3] It exerts its primary therapeutic effect by inducing systemic vasodilation through the selective inhibition of calcium ion (Ca²⁺) influx in vascular smooth muscle cells.[4][5] Key characteristics that distinguish this compound from earlier-generation DHPs include its high lipophilicity, significant vascular selectivity, and a slow onset with a prolonged duration of action, which contributes to a favorable side-effect profile, notably a reduced incidence of reflex tachycardia.[1][2][6]

This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning this compound's interaction with L-type calcium channels (LTCCs), its key pharmacological properties, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: L-type Calcium Channel Blockade

The principal mechanism of this compound is the high-affinity, competitive blockade of voltage-gated L-type calcium channels (predominantly the CaV1.2 subtype) located in the plasma membrane of arterial smooth muscle cells.[1][6][7] These channels are fundamental to the regulation of vascular tone.

Under physiological conditions, depolarization of the vascular smooth muscle cell membrane triggers the opening of LTCCs. This allows for the influx of extracellular Ca²⁺ down its electrochemical gradient. The resultant increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain. This phosphorylation enables the interaction between actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.[1][2]

This compound binds to the dihydropyridine binding site on the α1 subunit of the LTCC, stabilizing the channel in a closed or inactivated conformation.[1][7] This action effectively prevents or reduces the influx of Ca²⁺ upon membrane depolarization. The subsequent decrease in intracellular Ca²⁺ availability leads to reduced MLCK activity, dephosphorylation of the myosin light chain, and ultimately, vascular smooth muscle relaxation (vasodilation).[1][2] This widening of the arterioles reduces systemic vascular resistance, thereby lowering blood pressure.[2]

Key Pharmacological Properties

High Lipophilicity and Membrane Interaction

This compound is distinguished by its high lipophilicity, which significantly influences its pharmacokinetic and pharmacodynamic profile.[2][6] This property allows the drug to readily partition into the lipid bilayer of cell membranes, creating a local depot from which it can diffuse to its receptor binding site on the calcium channel.[8][9] This high membrane partition coefficient is correlated with a slow onset of action and a prolonged therapeutic effect, which persists despite a relatively short plasma half-life of 8-10 hours.[5][6] The slow washout from the membrane compartment contributes to its long duration of action, allowing for effective once-daily dosing.[10][11]

Vascular Selectivity

This compound exhibits a high degree of vascular selectivity, showing a greater inhibitory effect on calcium channels in vascular smooth muscle compared to those in cardiac muscle.[1][12] This property is clinically advantageous as it minimizes cardiodepressant effects, such as negative inotropy (reduced cardiac contractility) or chronotropy (reduced heart rate).[1][5] The vasoselectivity is attributed to its high lipophilicity and its voltage-dependent interaction with the LTCC. Vascular smooth muscle cells exist in a more depolarized state than cardiac myocytes, which favors the binding of this compound to the channel.[1]

Stereoselectivity

This compound is administered as a racemate, a 1:1 mixture of the (S)- and (R)-enantiomers. The antihypertensive activity is predominantly attributed to the (S)-enantiomer, which is significantly more potent in blocking L-type calcium channels than the (R)-enantiomer.[1] This stereoselectivity is a common feature among dihydropyridine CCBs and arises from the specific three-dimensional conformation required for optimal binding to the channel protein.[1]

Quantitative Analysis of this compound's Effects

Quantitative data from various in vitro studies highlight this compound's potency, selectivity, and membrane interaction properties.

| Parameter | This compound | Amlodipine | Nifedipine | Reference Tissue | Source |

| Vasorelaxant Potency (IC₅₀) | 0.5 nmol/L | 0.8 nmol/L | 5.9 nmol/L | Human Arteria Mammaria | [12] |

| Negative Inotropic Potency (IC₅₀) | 127 nmol/L | 48 nmol/L | 3.5 nmol/L | Human Right Atrial Trabeculae | [12] |

| Vasoselectivity Ratio (IC₅₀ Cardiac / IC₅₀ Vascular) | 260 | 60 | 0.6 | Human Cardiovascular Tissue | [12] |

| Relaxing Potency (IC₅₀) vs K⁺ | More potent than Nitrendipine | - | - | Rat Aorta | [7] |

In addition to its primary action on LTCCs, this compound also demonstrates inhibitory activity on T-type calcium channels (CaV3.x), which may contribute to its beneficial renal-protective effects.[1][13]

| Compound (1 µM) | % L-type Current Blockade | % T-type Current Blockade | T/L Selectivity Ratio | Source |

| (S)-Lercanidipine | Low (<20%) | Significant | 1.05 | [14][15] |

| (R)-Lercanidipine | Low (<20%) | Significant | 1.15 | [14][15] |

| Amlodipine | Low (<20%) | 4.3% | Low | [14][15] |

| Lacidipine | >60% | Significant | Low | [14][15] |

The high lipophilicity of this compound is quantified by its membrane partition coefficient.

| Drug | Membrane Partition Coefficient (Kₚ) | Washout Half-Life (t₁/₂) | Source |

| This compound | High | 84 min | [10] |

| Lacidipine | High | 45 - 61 min | [10] |

Downstream Signaling Effects

Beyond direct vasodilation, this compound has been shown to influence intracellular signaling pathways that contribute to its broader therapeutic profile, including potential anti-atherogenic properties.[4][16]

Studies have demonstrated that this compound can inhibit vascular smooth muscle cell (VSMC) proliferation and migration.[16] This anti-proliferative effect is mediated by the inhibition of signaling cascades downstream of growth factors like platelet-derived growth factor (PDGF). This compound has been shown to suppress the activation of key signaling molecules including Ras, MEK1/2, ERK1/2, and Akt.[16] This is achieved, in part, by reducing the production of intracellular reactive oxygen species (ROS), which act as second messengers in these proliferative pathways.[16] By inactivating the Ras-ERK1/2 and PI3K-Akt pathways, this compound blocks the progression of the cell cycle from the G₀/G₁ to the S phase, thereby attenuating neointima formation after vascular injury.[16]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to directly measure the flow of ions through calcium channels in isolated cells.

-

Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig) via enzymatic dissociation.[14][15]

-

Recording Configuration: The whole-cell patch-clamp configuration is established, allowing control of the cell's membrane potential (voltage-clamp) and measurement of the resulting ionic currents.[14]

-

Solutions: To isolate Ca²⁺ currents, cells are superfused with solutions free of Na⁺ and K⁺ ions to eliminate overlapping currents. The external solution contains Ca²⁺ as the charge carrier, and the internal pipette solution contains a Ca²⁺ buffer.[14][15]

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit and differentiate between L-type and T-type currents. For example, from a holding potential of -90 mV, depolarizing steps to potentials around -30 mV primarily activate T-type channels, while steps to +20 mV activate L-type channels.[13][14]

-

Drug Application: this compound, dissolved in a suitable solvent like DMSO and diluted to final concentrations (e.g., 0.1-10 µM), is added to the superfusion solution.[14]

-

Data Analysis: The peak inward current amplitude before and after drug application is measured. The percentage of current blockade is calculated to determine the inhibitory effect of this compound on each channel type.[14][15]

Functional Studies in Isolated Tissues

These experiments assess the physiological effect of this compound on contractility in isolated blood vessels and cardiac muscle.

-

Tissue Preparation: Human or animal tissues are dissected and prepared. For example, rings of human arteria mammaria or trabeculae from human right atria are mounted in organ baths.[12]

-

Organ Bath Setup: The tissues are placed in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O₂, 5% CO₂). The tissue is connected to an isometric force transducer to record contractile force.[7][12]

-

Contraction Induction: Tissues are pre-contracted with an agent like high-concentration potassium chloride (KCl) to induce depolarization-dependent contraction (for vascular rings) or electrically stimulated (for cardiac tissue).[7][12]

-

Drug Application: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation (for vascular tissue) or reduction in contractile force (for cardiac tissue) is measured.[12]

-

Data Analysis: Concentration-response curves are generated, and IC₅₀ values (the concentration of drug that causes 50% of the maximal inhibitory effect) are calculated to determine potency.[12]

Radioligand Binding Assays

These assays are used to determine the binding affinity and competitiveness of this compound for the dihydropyridine binding site on the LTCC.

-

Membrane Preparation: A tissue source rich in LTCCs (e.g., rat cerebral cortex or heart) is homogenized, and a membrane fraction is prepared by centrifugation.

-

Assay Conditions: The membrane preparation is incubated with a radiolabeled dihydropyridine (e.g., [³H]-nitrendipine) in the presence of varying concentrations of unlabeled this compound.[7]

-

Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the ligand bound to the channels, is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the Kᵢ (inhibitory constant) for this compound, which reflects its binding affinity. A competitive interaction is indicated if this compound increases the apparent Kₔ of the radioligand without changing the Bₘₐₓ (maximum number of binding sites).[7]

Conclusion

This compound is a potent, third-generation dihydropyridine calcium channel blocker whose therapeutic efficacy is rooted in a sophisticated mechanism of action. Its primary effect is the selective, high-affinity blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][4] This core mechanism is enhanced by unique pharmacological properties, including high lipophilicity that ensures a prolonged duration of action, and marked vasoselectivity that minimizes cardiac side effects.[6][12] Furthermore, this compound's influence extends to the inhibition of T-type calcium channels and downstream anti-proliferative signaling pathways, which may contribute to its organ-protective benefits.[14][16] A thorough understanding of these molecular and cellular actions, validated through rigorous experimental protocols, confirms this compound's role as a highly effective and well-tolerated agent in the modern management of hypertension.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: short plasma half-life, long duration of action and high cholesterol tolerance. Updated molecular model to rationalize its pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. US6852737B2 - Crude and crystalline forms of this compound hydrochloride - Google Patents [patents.google.com]

- 12. Increased vascular selectivity and prolonged pharmacological efficacy of the L-type Ca2+ channel antagonist this compound in human cardiovascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. europeanreview.org [europeanreview.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Lercanidipine stereoselectivity and vascular selectivity

An In-depth Technical Guide on the Stereoselectivity and Vascular Selectivity of (S)-Lercanidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a potent antihypertensive agent recognized for its favorable safety profile, particularly its low incidence of reflex tachycardia and peripheral edema.[1][2][3] This technical guide provides a comprehensive examination of two key pharmacological properties that contribute to its clinical efficacy and tolerability: stereoselectivity and vascular selectivity. The antihypertensive activity of this compound, which is administered as a racemate, resides predominantly in the (S)-enantiomer.[1][4] Furthermore, this compound exhibits a high degree of selectivity for vascular smooth muscle over cardiac muscle, minimizing cardiodepressant effects.[1][5] This document details the quantitative data supporting these characteristics, provides in-depth experimental methodologies for their assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Stereoselectivity of this compound

This compound is a chiral molecule, and its pharmacological activity is stereoselective, with the (S)-enantiomer being significantly more potent in blocking L-type calcium channels than the (R)-enantiomer.[1][4] This is a common feature among dihydropyridine calcium channel blockers and is attributed to the specific three-dimensional conformation required for optimal binding to the channel protein.[1]

Quantitative Comparison of (S)- and (R)-Lercanidipine Activity

The superior potency of the (S)-enantiomer has been demonstrated in various in vitro studies. The following table summarizes the inhibitory concentrations (IC50) of the enantiomers on L-type calcium channels.

| Parameter | (S)-Lercanidipine | (R)-Lercanidipine | Fold Difference (S vs. R) | Reference |

| IC50 (Vascular L-type Ca2+ channel, CaV1.2b) | 1.8 x 10-8 M | 7.4 x 10-8 M | ~4.1 | [NA] |

| Affinity for L-type calcium channel | - | - | 100- to 200-fold greater for (S)-enantiomer | [NA] |

Enantioselective Pharmacokinetics

While the (S)-enantiomer is the pharmacologically active form, this compound is administered as a racemic mixture. Studies in healthy volunteers have shown modest differences in the pharmacokinetic profiles of the two enantiomers.

| Pharmacokinetic Parameter | (S)-Lercanidipine | (R)-Lercanidipine | (S)/(R) Ratio | Reference |

| Cmax (ng/mL) | 2.071 | 1.681 | 1.23 | [NA] |

| AUC0-24 (ng·h/mL) | 12.352 | 10.063 | 1.23 | [NA] |

| AUC0-∞ (ng·h/mL) | - | - | 1.21 | [NA] |

| Cl/f (L/h) | 732.16 | 1891.84 | 0.39 | [NA] |

Vascular Selectivity of this compound

A key clinical advantage of this compound is its high vascular selectivity, meaning it preferentially inhibits calcium channels in vascular smooth muscle compared to those in cardiac muscle.[1][5] This selectivity minimizes negative cardiac side effects such as reduced heart rate and contractility.[1] The high lipophilicity of this compound allows it to accumulate in the lipid membranes of smooth muscle cells, from where it gradually reaches the calcium channels, contributing to its prolonged pharmacological activity despite a relatively short plasma half-life.[6]

Mechanisms of Vascular Selectivity

The vasoselectivity of this compound is multifactorial:

-

High Lipophilicity: this compound's high lipophilicity leads to a high concentration in the phospholipid bilayer of smooth muscle cell membranes.[6] This creates a local reservoir from which the drug can access the L-type calcium channels.

-

Voltage-Dependent Binding: The binding of this compound to the L-type calcium channel is voltage-dependent. Vascular smooth muscle cells have a more depolarized resting membrane potential compared to cardiac myocytes, which favors the binding of this compound to the calcium channels in the vasculature.[1][5]

-

Splice Variant-Predominant Agonism: Studies on different splice variants of the L-type calcium channel pore subunit have suggested a novel mechanism contributing to vasoselectivity. (S)-lercanidipine shows a more pronounced agonistic effect on the cardiac (CaV1.2a) splice variant at lower concentrations, which may counteract its antagonistic effects in the heart. [NA]

Quantitative Assessment of Vascular Selectivity

Vascular selectivity is often expressed as the ratio of the IC50 value for the negative inotropic effect in cardiac tissue to the IC50 value for the vasorelaxant effect in vascular tissue. A higher ratio indicates greater vascular selectivity.

| Drug | IC50 Cardiac Tissue (nmol/L) | IC50 Vascular Tissue (nmol/L) | Vasoselectivity Ratio (Cardiac/Vascular) | Reference |

| This compound | 127 | 0.5 | 260 | [2][7] |

| Amlodipine | 48 | 0.8 | 60 | [2][7] |

| Nifedipine | 3.5 | 5.9 | 0.6 | [2][7] |

| Lacidipine | - | - | 193 | [1] |

| Felodipine | - | - | 6 | [1] |

| Nitrendipine | - | - | 3 | [1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Measurement

This protocol is designed to measure the effect of (S)-Lercanidipine on L-type calcium currents in isolated vascular smooth muscle cells or a suitable heterologous expression system (e.g., HEK293 cells expressing the CaV1.2 channel).

Methodology:

-

Cell Preparation: Isolate single vascular smooth muscle cells from arterial tissue using enzymatic digestion (e.g., collagenase and papain). Alternatively, use a cell line stably expressing the L-type calcium channel of interest.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a holding potential of -80 mV to inactivate T-type calcium channels.

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type calcium currents.

-

-

Drug Application: Perfuse the cells with the external solution containing various concentrations of (S)-Lercanidipine.

-

Data Analysis: Measure the peak inward calcium current before and after drug application. Construct a concentration-response curve and calculate the IC50 value.

Isolated Aortic Ring Assay for Vascular Reactivity

This ex vivo protocol assesses the vasorelaxant effect of (S)-Lercanidipine on isolated arterial segments.

Methodology:

-

Tissue Preparation:

-

Euthanize a rabbit or rat and excise the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.

-

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose), maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Pre-contraction: After an equilibration period, pre-contract the aortic rings with a high concentration of KCl (e.g., 80 mM) or an alpha-agonist like phenylephrine (e.g., 1 µM).

-

Drug Application: Once a stable contraction is achieved, cumulatively add increasing concentrations of (S)-Lercanidipine to the organ bath.

-

Data Analysis: Measure the relaxation response as a percentage of the pre-contraction tension. Plot the concentration-response curve and determine the EC50 value.

Western Blot for ERK1/2 Phosphorylation

This protocol can be used to investigate the downstream signaling effects of this compound, such as its potential to inhibit vascular smooth muscle cell proliferation by affecting the Ras-ERK1/2 pathway.[8]

Methodology:

-

Cell Culture and Treatment: Culture vascular smooth muscle cells and treat them with a mitogen (e.g., PDGF) in the presence or absence of (S)-Lercanidipine for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of L-type calcium channel blockade by (S)-Lercanidipine.

Caption: Proposed mechanism of (S)-Lercanidipine's vascular selectivity.

Caption: Experimental workflow for the isolated aortic ring assay.

References

- 1. Vascular-selective effect of this compound and other 1,4-dihydropyridines in isolated rabbit tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased vascular selectivity and prolonged pharmacological efficacy of the L-type Ca2+ channel antagonist this compound in human cardiovascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Results of a meta-analysis comparing the tolerability of this compound and other dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular basis for Lercanidipine's prolonged therapeutic effect

An In-depth Technical Guide: The Molecular Basis for Lercanidipine's Prolonged Therapeutic Effect

Introduction

This compound is a third-generation dihydropyridine (DHP) calcium channel blocker used for the management of hypertension.[1] A defining characteristic of this compound is its prolonged antihypertensive effect, which allows for convenient once-daily dosing.[2][3] This is particularly noteworthy given its relatively short plasma half-life of 8-10 hours.[3][4][5] This technical guide elucidates the molecular mechanisms that underpin this discrepancy, focusing on the physicochemical properties of this compound that enable a sustained therapeutic action independent of systemic circulation times. The core of its prolonged effect lies in its high lipophilicity, leading to significant interaction with the lipid bilayer of vascular smooth muscle cells.[1][2][6]

Core Mechanism of Action: L-type Calcium Channel Blockade

Like other dihydropyridine calcium channel blockers, this compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (CaV1.2).[1][6] These channels are prevalent in the smooth muscle cells of blood vessels.[5][6] By binding to the channel, this compound stabilizes it in a closed or inactivated state.[1] This action prevents the influx of extracellular calcium ions (Ca²⁺) into the cell, a critical step in the cascade of events that leads to muscle contraction.[6][7] The resulting inhibition of contractile processes in vascular smooth muscle leads to vasodilation, a reduction in total peripheral resistance, and consequently, a lowering of blood pressure.[1][7][8]

This compound exhibits a high degree of vascular selectivity, with a greater inhibitory effect on calcium channels in vascular smooth muscle compared to those in cardiac muscle.[1][4] This selectivity minimizes cardiodepressant side effects, such as reflex tachycardia, which can be associated with other, less selective dihydropyridines.[4][6]

The "Membrane Depot" Hypothesis: Key to Prolonged Action

The dissociation between this compound's short plasma half-life and its long duration of antihypertensive action is explained by the "membrane depot" or "membrane-controlled kinetics" model.[4][9][10] This model is predicated on the molecule's pronounced lipophilicity.

High Lipophilicity and Membrane Partitioning: this compound is a highly lipophilic molecule, a property that governs its interaction with biological membranes.[2][3][6] This affinity for lipid environments is quantified by the membrane partition coefficient (Kp), which measures the equilibrium distribution of the drug between the lipid bilayer and the surrounding aqueous phase.[11] this compound possesses a very high Kp, indicating that it preferentially accumulates within the cell membranes of arteriolar smooth muscle cells.[4][11] This partitioning into the lipid bilayer allows the cell membrane to act as a reservoir or "depot" for the drug.[5]

From this intramembrane depot, this compound molecules are slowly released to the nearby L-type calcium channels, their site of action.[3][12] This creates a sustained, high local concentration of the drug at the receptor level, ensuring prolonged channel blockade even after plasma concentrations have significantly declined.[4] The antihypertensive effect, therefore, lasts for at least 24 hours, making it suitable for once-daily administration.[3][5]

Furthermore, this compound's ability to reside in cell membranes is maintained even in the presence of high cholesterol levels, which can occur in atherosclerotic disease.[4][13][14] This "high cholesterol tolerance" suggests that its efficacy is not compromised in patients with varying degrees of atherosclerosis.[11][13][14]

Data Presentation

Quantitative data regarding the pharmacokinetic and physicochemical properties of this compound are summarized below.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Plasma Half-life | 8–10 hours | [3][4][5] |

| Time to Peak Plasma Concentration (Tmax) | 1.5–3 hours | [3][5][15] |

| Bioavailability | ~10% (due to extensive first-pass metabolism) | [5][8] |

| Protein Binding | >98% | [5][16] |

| Duration of Antihypertensive Action | ≥ 24 hours | [5] |

Table 2: Membrane Partition Coefficient (Kp) of this compound Compared to Other Calcium Channel Blockers

| Drug | Membrane Partition Coefficient (Kp) | Reference |

| This compound | ~26,000 | [11] |

| Lacidipine | High, comparable to this compound | [11] |

| Amlodipine | Lower than this compound | [9] |

| Nifedipine | Lower than this compound | [17] |

(Note: Specific Kp values can vary based on the experimental model of the lipid membrane used. The data presented reflects the general trend of high lipophilicity for this compound.)

Experimental Protocols

Protocol 1: Determination of Membrane-Water Partition Coefficient (Kp)

This protocol describes a general method for determining the Kp of a lipophilic drug like this compound using derivative spectrophotometry with model membranes (liposomes).

Objective: To quantify the equilibrium distribution of this compound between a lipid bilayer and an aqueous buffer.

Materials:

-

This compound hydrochloride

-

Phospholipids (e.g., Dimyristoylphosphatidylcholine - DMPC)

-

Aqueous buffer (e.g., HEPES or Tris buffer, pH 7.4)

-

Dual-beam UV-Vis spectrophotometer with derivative spectroscopy capabilities

-

Extrusion equipment for liposome preparation

-

Water bath or temperature controller

Methodology:

-

Liposome Preparation:

-

Dissolve a known amount of DMPC in an organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass tube.

-

Remove residual solvent under vacuum for at least 2 hours.

-

Hydrate the lipid film with the aqueous buffer by vortexing, creating multilamellar vesicles (MLVs).

-

Prepare unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extruding the MLV suspension through polycarbonate filters with a specific pore size.

-

-

Derivative Spectrophotometry:

-

The absorption spectrum of this compound shifts when it moves from an aqueous to a hydrophobic (lipid) environment. Derivative spectrophotometry enhances the detection of these subtle shifts.[18]

-

Prepare a series of samples containing a fixed concentration of this compound and varying concentrations of liposomes in the aqueous buffer.

-

Incubate the samples at a controlled temperature to reach equilibrium.

-

Record the UV-Vis absorption spectra for each sample.

-

Calculate the second or fourth derivative of the spectra to quantify the amount of drug partitioned into the membrane.

-

-

Calculation of Kp:

-

The Kp is calculated using the following equation: Kp = ([Drug]lipid / [Lipid]) / ([Drug]water)

-

Where:

-

[Drug]lipid is the concentration of drug in the lipid phase.

-

[Lipid] is the molar concentration of the lipid.

-

[Drug]water is the concentration of drug in the aqueous phase.

-

-

The concentrations are determined from the spectral data by comparing the derivative peak heights/areas to a calibration curve.

-

Protocol 2: L-type Calcium Current Measurement via Patch-Clamp Electrophysiology

This protocol outlines a whole-cell voltage-clamp experiment to measure the inhibitory effect of this compound on L-type calcium channels in isolated vascular smooth muscle cells (VSMCs) or a suitable cell line (e.g., A7r5).

Objective: To characterize the concentration-dependent blockade of L-type Ca²⁺ currents by this compound.

Materials:

-

Isolated VSMCs or cultured cells expressing L-type calcium channels.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators and microscope.

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular (bath) solution containing (in mM): e.g., 137 Tris, 20 CsCl, 1 MgCl₂, 5.4 CaCl₂, 5 Glucose, pH 7.4 with HCl (Na⁺ and K⁺-free to isolate Ca²⁺ currents).[19]

-

Intracellular (pipette) solution containing (in mM): e.g., 125 CsCl, 20 TEA-Cl, 5 Mg-ATP, 15 EGTA, pH 7.2 with HEPES/CsOH.[19]

-

Stock solutions of this compound in a suitable solvent (e.g., DMSO).

Methodology:

-

Cell Preparation:

-

Plate cells on glass coverslips suitable for microscopy.

-

Place a coverslip in the experimental chamber on the microscope stage and perfuse with the extracellular solution.

-

-

Whole-Cell Configuration:

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Under visual guidance, approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell interior.

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure channels are in a resting, available state.[19]

-

Apply depolarizing voltage steps (e.g., to potentials between -50 mV and +50 mV for 200 ms) to elicit inward L-type Ca²⁺ currents.[19]

-

Record the resulting currents. The peak inward current typically occurs around +20 mV.[19]

-

-

Drug Application:

-

Establish a stable baseline recording of the Ca²⁺ currents in the control extracellular solution.

-

Perfuse the chamber with solutions containing increasing concentrations of this compound (e.g., 0.1 µM to 10 µM).[19]

-

Allow sufficient time at each concentration for the drug effect to reach a steady state before recording the currents again.

-

-

Data Analysis:

-

Measure the peak inward current amplitude at a specific test potential (e.g., +20 mV) before (Icontrol) and after (Idrug) the application of each drug concentration.

-

Calculate the percentage of current inhibition: % Inhibition = (1 - (Idrug / Icontrol)) * 100.

-

Plot the % Inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of the current).

-

Mandatory Visualizations

Caption: Signaling pathway for this compound's antihypertensive action.

Caption: Experimental workflow for determining the Membrane Partition Coefficient (Kp).

Caption: Relationship between this compound's properties and its prolonged effect.

Conclusion

The prolonged therapeutic effect of this compound is a direct consequence of its unique molecular design, specifically its high lipophilicity. This property facilitates the drug's partitioning into the lipid bilayer of vascular smooth muscle cells, creating a local depot from which it is slowly released to its target, the L-type calcium channel. This "membrane-controlled kinetics" model effectively uncouples the duration of antihypertensive action from the systemic plasma half-life. Understanding this molecular basis is crucial for appreciating the clinical advantages of this compound, such as its suitability for once-daily dosing and its favorable side-effect profile, making it a valuable agent in the long-term management of hypertension.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. This compound | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. e-lactancia.org [e-lactancia.org]

- 9. This compound: Short Plasma Half-life, Long Duration of Action and High Cholesterol tolerance. Updated molecular model to rationalize its pharmacokinetic properties: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound: short plasma half-life, long duration of action and high cholesterol tolerance. Updated molecular model to rationalize its pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. db.cbg-meb.nl [db.cbg-meb.nl]

- 17. researchgate.net [researchgate.net]

- 18. A reliable and rapid procedure to estimate drug partitioning in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. europeanreview.org [europeanreview.org]

The Stereoselective Pharmacology of Lercanidipine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] Administered as a racemic mixture, it comprises two enantiomers, (S)-lercanidipine and (R)-lercanidipine. While the therapeutic effect is primarily attributed to the (S)-enantiomer, a comprehensive understanding of the distinct pharmacological profiles of each enantiomer is crucial for optimizing its clinical application and for the development of future cardiovascular therapies. This technical guide provides an in-depth analysis of the stereoselective pharmacokinetics and pharmacodynamics of this compound's enantiomers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Stereoselective Pharmacokinetics

Pharmacokinetic studies have consistently demonstrated a significant difference in the systemic exposure of the two enantiomers following oral administration of racemic this compound. The (S)-enantiomer exhibits a higher maximum plasma concentration (Cmax) and a larger area under the plasma concentration-time curve (AUC), indicating greater overall exposure compared to the (R)-enantiomer.[2][3] This stereoselectivity is a critical consideration in understanding the drug's efficacy and safety profile.

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Healthy Volunteers (Single 20 mg Oral Dose)

| Parameter | (S)-Lercanidipine | (R)-Lercanidipine | Reference |

| Cmax (ng/mL) | 2.071 | 1.681 | [2] |

| AUC(0-24) (ng·h/mL) | 12.352 | 10.063 | [2] |

| Apparent Total Clearance (Cl/f) (L/h) | 732.16 | 1891.84 | [2] |

Stereoselective Pharmacodynamics

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels (CaV1.2) in arterial smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4][5] This activity is highly stereoselective, with the (S)-enantiomer possessing a significantly greater affinity for L-type calcium channels than the (R)-enantiomer. In vitro studies have shown that the (S)-enantiomer is 100 to 200 times more potent in blocking these channels.

Interestingly, both enantiomers of this compound have also been shown to interact with T-type calcium channels, which may contribute to their renal protective effects.[1][6] The blockade of T-type calcium channels in the efferent arterioles of the glomerulus helps to reduce intraglomerular pressure.[1] Studies on the T/L selectivity ratio indicate that both enantiomers exhibit a noticeable affinity for T-type channels.[7][8]

Table 2: Calcium Channel Blocking Activity of this compound Enantiomers

| Parameter | (S)-Lercanidipine | (R)-Lercanidipine | Racemic this compound | Reference |

| L-type Ca2+ Channel Affinity | 100-200 fold higher than (R)-enantiomer | Lower affinity | - | |

| T/L Selectivity Ratio | 1.05 | 1.15 | - | [7][8] |

| % Blockade of ICa,T at 1 µM | 9.9 ± 3.8 | 20.3 ± 8.3 | 10.5 ± 5.6 | [7] |

| % Blockade of ICa,L at 1 µM | 5.8 ± 4.2 | 11.1 ± 4.4 | 5.1 ± 3.5 | [7] |

Anti-Atherosclerotic Effects and Associated Signaling Pathways

Beyond its primary antihypertensive action, this compound has demonstrated potential anti-atherosclerotic properties. In vitro and in vivo studies have shown that both this compound and its (R)-enantiomer can inhibit vascular smooth muscle cell (VSMC) proliferation and migration, key events in the development of atherosclerotic plaques.[9] Notably, these effects appear to be independent of L-type calcium channel blockade, suggesting an alternative mechanism of action.

Research indicates that this compound's anti-proliferative effects are mediated through the inhibition of intracellular reactive oxygen species (ROS) and the subsequent inactivation of the Ras-ERK1/2 signaling pathway.[9] this compound has been shown to inhibit PDGF-receptor beta chain phosphorylation and the activation of downstream signaling molecules such as Ras, MEK1/2, and ERK1/2.[9]

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a method for the enantioselective analysis of this compound in pharmaceutical formulations.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.[10]

-

Column: Chiral OJ-H (150 x 4.0mm, 5µm).[10]

-

Mobile Phase: A mixture of 10mM Ammonium acetate and Acetonitrile (35:65 v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 10 µL.[10]

-

Detection Wavelength: 240 nm.[10]

-

Sample Preparation:

-

Prepare stock solutions of racemic this compound and individual enantiomers (if available) in methanol.

-

For tablet analysis, crush a tablet and dissolve the powder in a known volume of methanol.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The two enantiomers will be resolved into separate peaks, allowing for their individual quantification.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement

This protocol is designed to measure the effect of this compound enantiomers on L-type and T-type calcium currents in isolated cells.

-

Cell Preparation: Isolate single ventricular myocytes from guinea pigs or use a suitable cell line expressing the calcium channels of interest.[4][8]

-

Solutions:

-

External Solution (for L-type current): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).[4]

-

Internal (Pipette) Solution: Containing (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2).[4] Cesium is used to block potassium channels.

-

External Solution (for T-type current): Na+ and K+ free solution to abolish overlapping currents.[7][8]

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell.[4][11]

-

Set the holding potential to -90 mV.[8]

-

Apply depolarizing voltage steps to elicit calcium currents (e.g., to -30 mV for T-type and +20 mV for L-type).[7]

-

Record baseline currents.

-

Perfuse the chamber with solutions containing various concentrations of the this compound enantiomer being tested.

-

Record the currents at each concentration to determine the dose-dependent inhibition.

-

-

Data Analysis:

-

Measure the peak amplitude of the calcium currents in the absence and presence of the drug.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a dose-response curve and determine the IC50 value.

-

Conclusion

The pharmacological profile of this compound is characterized by significant stereoselectivity. The (S)-enantiomer is primarily responsible for the drug's potent L-type calcium channel blocking activity and, consequently, its antihypertensive effect. However, both enantiomers exhibit complex interactions with T-type calcium channels and possess anti-atherosclerotic properties that are independent of L-type calcium channel blockade. A thorough understanding of these distinct enantiomeric profiles is essential for the rational design of future clinical studies and the development of more targeted and effective cardiovascular therapies. This technical guide provides a foundational resource for researchers and drug development professionals working in this area.

References

- 1. This compound in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. europeanreview.org [europeanreview.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound and T-type calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. easpublisher.com [easpublisher.com]

- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

Lercanidipine's Impact on Endothelial Nitric Oxide Bioavailability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which lercanidipine, a third-generation dihydropyridine calcium channel blocker, enhances the bioavailability of endothelial nitric oxide (eNO). The document synthesizes findings from preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism: Attenuation of Oxidative Stress

This compound's primary influence on endothelial nitric oxide (eNO) bioavailability stems from its potent antioxidant properties.[1][2][3] In hypertensive states, increased production of reactive oxygen species (ROS) leads to the scavenging of NO, forming peroxynitrite and thereby reducing its vasodilatory and vasoprotective effects. This compound counteracts this by mitigating oxidative stress through several interconnected pathways.

This compound has been shown to inhibit key enzymatic sources of intracellular ROS, including NADPH oxidase, xanthine oxidase, and cyclooxygenase.[3] By reducing the production of superoxide anions, this compound preserves the local concentration of NO, allowing for sustained endothelium-dependent vasodilation.[2][4]

Quantitative Effects on Oxidative Stress and Endothelial Function

Clinical studies have demonstrated this compound's significant impact on biomarkers of oxidative stress and endothelial health. The following tables summarize the quantitative data from key clinical trials.

Table 1: Effect of this compound on Plasma Markers of Oxidative Stress

| Biomarker | Baseline (Mean ± SD) | Post-Lercanidipine Treatment (Mean ± SD) | Percentage Change | P-value | Reference |

| Lipoperoxides (μmol/L) | 4.9 ± 3.2 | 2.6 ± 2.0 | -46.9% | P=0.0003 | [4] |

| Isoprostanes (μmol/L) | 291.8 ± 161.9 | 218.2 ± 95.8 | -25.2% | P=0.03 | [4] |

| Malondialdehyde (MDA) (μmol/L) | 8.1 ± 2.9 | 6.1 ± 2.8 | -24.7% | P=0.0003 | [4] |

| Ferric Reducing Ability of Plasma (FRAP) (μmol/L) | 305.0 ± 31.3 | 435.7 ± 142.9 | +42.8% | P=0.005 | [4] |

| Free Radicals (Carr Units) | 541 ± 54 | 398 ± 33 | -26.4% | P<0.02 | [5] |

Table 2: Effect of this compound on Endothelial Progenitor Cells (EPCs)

| EPC Phenotype | Baseline (cells/10^6 Lin- mononuclear cells) | Post-Lercanidipine Treatment (cells/10^6 Lin- mononuclear cells) | P-value | Reference |

| CD34+/CD133+/VEGFR-2+ | 46.6 ± 32.8 | 78.3 ± 64.5 | p < 0.05 | [6][7] |

| CD34+/VEGFR-2+ | 1026 ± 1559 | 87996 ± 165116 | p < 0.05 | [6][7] |

Signaling Pathways and Molecular Mechanisms

This compound's influence on eNO bioavailability is a multifactorial process involving the modulation of several key signaling pathways.

Inhibition of NADPH Oxidase and Reduction of Asymmetric Dimethylarginine (ADMA)

A crucial mechanism is the drug's ability to reduce the activity of NADPH oxidase, a major source of vascular oxidative stress.[3] Furthermore, this compound has been shown to decrease plasma levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (eNOS).[1][3] By reducing ADMA, this compound effectively increases the catalytic activity of eNOS, leading to enhanced NO production.

Potential Involvement of the PI3K/Akt Pathway

Emerging evidence suggests a potential role for the phosphatidylinositol 3-kinase (PI3K)/Akt pathway in mediating the effects of some dihydropyridine calcium channel blockers on eNOS activation.[8][9][10] The PI3K/Akt pathway is a known upstream regulator of eNOS, and its activation can lead to eNOS phosphorylation and subsequent NO production. While direct evidence for this compound's action through this pathway is still under investigation, its structural and functional similarities to other dihydropyridines that do engage this pathway make it a plausible secondary mechanism.

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess this compound's effects on endothelial function.

Assessment of Endothelium-Dependent Vasodilation

A widely used method to evaluate the functional consequence of increased eNO bioavailability is the measurement of forearm blood flow in response to an endothelium-dependent vasodilator.

Protocol: Strain-Gauge Plethysmography

-

Subject Preparation: Patients are studied in a supine position in a temperature-controlled room. A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.

-

Forearm Blood Flow (FBF) Measurement: FBF is measured using a strain-gauge plethysmograph. A mercury-in-silastic strain gauge is placed around the thickest part of the forearm. Venous occlusion is achieved by inflating a cuff on the upper arm to 40-50 mmHg.

-

Drug Infusion:

-

Baseline: Saline is infused to establish baseline FBF.

-

Bradykinin Infusion: The endothelium-dependent vasodilator, bradykinin, is infused at increasing doses (e.g., 5, 15, 50 ng/100 mL/min) to stimulate NO production.

-

L-NMMA Co-infusion: To confirm the role of NO, the experiment is repeated with the co-infusion of N(G)-monomethyl-L-arginine (L-NMMA), an eNOS inhibitor (e.g., 100 µ g/100 mL/min).

-

Post-Lercanidipine Treatment: The entire protocol is repeated after a course of this compound treatment (e.g., 10-20 mg daily for 3 months).

-

-

Data Analysis: The change in FBF from baseline in response to bradykinin, with and without L-NMMA, is calculated before and after this compound treatment. A greater vasodilator response to bradykinin that is attenuated by L-NMMA after treatment indicates improved NO-dependent endothelial function.[2][11]

Measurement of eNOS Activity

While direct measurement of eNO is challenging due to its short half-life, eNOS activity can be assessed by quantifying the conversion of L-arginine to L-citrulline or by measuring the stable end-products of NO, nitrite and nitrate (NOx).

Protocol: Colorimetric Assay for eNOS Activity

-

Sample Collection: Endothelial cells or tissue homogenates are used. For clinical studies, red blood cell lysates can be utilized as a surrogate for endothelial eNOS activity.[12][13]

-

Assay Principle: The assay measures the accumulation of nitrite and nitrate. Nitrate is first reduced to nitrite using nitrate reductase.

-

Griess Reaction: The total nitrite is then quantified using the Griess reagent, which converts nitrite into a colored azo compound. The absorbance of this compound is measured spectrophotometrically at a specific wavelength (typically ~540 nm).

-

NADPH Recycling System: To enhance sensitivity, an NADPH recycling system can be incorporated to ensure an adequate supply of this essential cofactor for eNOS.[12]

-

Alternative Nitrate Reduction: Vanadium chloride can be used as an alternative to nitrate reductase for the reduction of nitrate to nitrite.[12]

-

Quantification: The concentration of NOx is determined by comparing the sample absorbance to a standard curve generated with known concentrations of sodium nitrite. eNOS activity is expressed as the rate of NOx production per unit of protein per unit of time.

Conclusion

This compound enhances endothelial nitric oxide bioavailability primarily through its robust antioxidant effects, which mitigate the detrimental impact of reactive oxygen species on NO signaling. This is further supported by its ability to reduce the levels of the endogenous eNOS inhibitor, ADMA. The resulting increase in NO availability contributes to improved endothelium-dependent vasodilation and may underlie some of the vasoprotective benefits observed with this compound treatment beyond its blood pressure-lowering effects. Further research into the potential involvement of the PI3K/Akt pathway will provide a more complete understanding of its molecular mechanisms.

References

- 1. This compound in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium antagonist treatment by this compound prevents hyperpolarization in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Oxygen-free radical decrease in hypertensive patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effect of antihypertensive treatment with this compound on endothelial progenitor cells and inflammation in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR Pathway in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. [PDF] Simple Method for Measuring Endothelial Nitric Oxide Synthase Activity in Clinical Researches | Semantic Scholar [semanticscholar.org]

- 13. japsonline.com [japsonline.com]

Unveiling the Renal Shield: An In-depth Technical Guide to the Nephroprotective Properties of Lercanidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB), has emerged as a promising agent not only for its primary indication of hypertension management but also for its significant nephroprotective effects. This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and clinical data supporting the use of this compound in preserving renal function. Through a detailed examination of its unique dual-blocking action on L-type and T-type calcium channels, this document elucidates the multifaceted pathways through which this compound exerts its beneficial effects on the kidneys. This includes vasodilation of both afferent and efferent glomerular arterioles, reduction of intraglomerular pressure, and attenuation of proteinuria. Furthermore, this guide delves into the anti-inflammatory, antioxidant, and anti-proliferative properties of this compound that contribute to its overall nephroprotective profile. Data from key preclinical and clinical studies are presented in a structured format to facilitate comparative analysis. Detailed experimental protocols for relevant assays and visualizations of key signaling pathways are also provided to aid researchers in their investigation of this compound and other potential nephroprotective compounds.

Introduction

Chronic kidney disease (CKD) is a growing global health concern, often developing insidiously and leading to end-stage renal disease (ESRD) if not effectively managed.[1] Hypertension is a major risk factor for the initiation and progression of CKD. Therefore, antihypertensive therapies with added renoprotective benefits are of paramount importance. This compound, a highly lipophilic and vasoselective third-generation dihydropyridine CCB, has demonstrated a unique pharmacological profile that extends beyond blood pressure control to offer significant protection to the kidneys.[1][2] This guide aims to provide a detailed technical resource for researchers and drug development professionals on the nephroprotective properties of this compound.

Mechanisms of Nephroprotection

This compound's nephroprotective effects are multifactorial, stemming from its unique pharmacological properties.

Dual Blockade of L-type and T-type Calcium Channels

The primary mechanism underlying this compound's renal benefits is its ability to block both L-type and T-type voltage-gated calcium channels.[1][3]

-

L-type Calcium Channels: Primarily located on the afferent (pre-glomerular) arterioles, their blockade by this compound leads to vasodilation, increasing renal blood flow.[4][5]

-

T-type Calcium Channels: Found on both afferent and, notably, efferent (post-glomerular) arterioles, their inhibition by this compound results in efferent vasodilation.[1][4] This dual action is crucial as it reduces the pressure within the glomeruli, a key factor in the pathogenesis of hypertensive nephropathy.[4][5]

This balanced vasodilation of both afferent and efferent arterioles helps to normalize intraglomerular pressure, thereby reducing glomerular hyperfiltration and subsequent damage.[1][5]

Hemodynamic Effects on Renal Microcirculation

The dual channel blockade translates to favorable hemodynamic changes within the kidney. By dilating both the "inflow" and "outflow" vessels of the glomerulus, this compound effectively lowers the pressure gradient across the glomerular filtration barrier.[1][4] This reduction in intraglomerular pressure is a key factor in mitigating proteinuria and slowing the progression of renal damage.[1]

Anti-proteinuric Effect

Clinical studies have consistently demonstrated the ability of this compound to reduce albuminuria, a key marker of kidney damage.[6][7] This effect is attributed to the reduction in intraglomerular pressure and potentially to direct protective effects on the podocytes and the glomerular basement membrane.[1]

Anti-inflammatory and Antioxidant Properties

This compound has been shown to possess anti-inflammatory and antioxidant properties that contribute to its nephroprotective effects.[1][8] It can reduce the infiltration of inflammatory cells into the renal interstitium and decrease the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and inflammation-mediated renal injury.[1]

Anti-proliferative and Anti-fibrotic Effects

In preclinical models, this compound has been observed to inhibit the proliferation of mesangial cells and reduce the expression of pro-fibrotic factors such as transforming growth factor-beta (TGF-β).[1][8] This helps to prevent the excessive deposition of extracellular matrix, a hallmark of glomerulosclerosis and tubulointerstitial fibrosis.[1]

Signaling Pathways

The nephroprotective effects of this compound are mediated through complex signaling pathways. The following diagram illustrates the key mechanisms.

Preclinical and Clinical Evidence

A substantial body of evidence from both preclinical and clinical studies supports the nephroprotective properties of this compound.

Preclinical Studies

Preclinical investigations have been instrumental in elucidating the mechanisms of this compound's renal protection.

-

Spontaneously Hypertensive Rats (SHR): Studies in SHR models have demonstrated that this compound dilates both afferent and efferent arterioles, in contrast to other CCBs that primarily affect the afferent arteriole.[4] This leads to a reduction in glomerular capillary pressure and amelioration of glomerular injury.[4]

-

Cohen-Rosenthal Diabetic Hypertensive Rats: In this genetic model of type 2 diabetes and hypertension, this compound has been shown to prevent renal vascular changes, including wall thickening and luminal narrowing of small arteries and glomerular arterioles.[9]

Clinical Studies

Numerous clinical trials have evaluated the efficacy of this compound in hypertensive patients with and without renal impairment.

-

The ZAFRA Study: This study investigated the effects of this compound in patients with chronic renal failure (CRF) already receiving ACE inhibitors or ARBs. The results showed a significant reduction in blood pressure and an improvement in creatinine clearance.[7][10]

-

The DIAL Study: This randomized, double-blind trial compared the effects of this compound and ramipril on albumin excretion rate (AER) in hypertensive patients with type 2 diabetes and microalbuminuria. This compound was found to be as effective as ramipril in reducing AER.[6][11]

-

The RED LEVEL Study: This study compared the combination of this compound and enalapril with amlodipine and enalapril in hypertensive patients with albuminuria. The this compound-containing regimen demonstrated a superior anti-albuminuric effect.[12][13]

Data Presentation

The following tables summarize the quantitative data from key clinical studies investigating the nephroprotective effects of this compound.

Table 1: The ZAFRA Study - Key Renal and Hemodynamic Parameters [7][10]

| Parameter | Baseline (Mean ± SD) | 6 Months (Mean ± SD) | p-value |

| Systolic Blood Pressure (mmHg) | 162 ± 17 | 132 ± 12 | <0.001 |

| Diastolic Blood Pressure (mmHg) | 93 ± 8.3 | 78 ± 6 | <0.001 |

| Plasma Creatinine (mg/dL) | 1.9 ± 0.5 | 1.9 ± 0.6 | NS |

| Creatinine Clearance (mL/min) | 41.8 ± 16.0 | 45.8 ± 18.0 | 0.019 |

Table 2: The DIAL Study - Change in Albumin Excretion Rate (AER) [6][11]

| Treatment Group | Baseline AER (µ g/min ) | Change in AER after 9-12 months (Mean ± SD) | p-value |

| This compound (10-20 mg/day) | - | -17.4 ± 65 | <0.05 |

| Ramipril (5-10 mg/day) | - | -19.7 ± 52.5 | <0.05 |

Table 3: The RED LEVEL Study - Change in Albuminuria [12][13]

| Treatment Group | Change from Baseline in Albuminuria (mg/24h) at 12 months | p-value |

| This compound + Enalapril | -329.0 | 0.0011 |

| Amlodipine + Enalapril | Not significant | - |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the nephroprotective properties of this compound.

Preclinical Models

-

Induction of Hypertension:

-

Spontaneously Hypertensive Rat (SHR): A genetic model that develops hypertension without any intervention.

-

L-NAME-Induced Hypertension: Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, in drinking water (e.g., 40 mg/kg/day for 4-6 weeks) induces hypertension in rats.[7]

-

Cohen-Rosenthal Diabetic Hypertensive Rat: A genetic model developed by cross-breeding the Cohen diabetic rat and the SHR, which develops both type 2 diabetes and hypertension on a specific diet.[8][14]

-

-

Measurement of Renal Function:

-

24-Hour Urine Collection and Creatinine Clearance: Rats are housed in metabolic cages for 24 hours to collect urine. Blood samples are also collected. Creatinine levels in both urine and serum are measured using assays like the Jaffe reaction or enzymatic methods. Creatinine clearance is then calculated using the standard formula: (Urine Creatinine × Urine Volume) / (Serum Creatinine × Time).[10]

-

Albuminuria Measurement: Urine albumin concentration is typically measured using an ELISA kit specific for rat albumin.

-

-

Histological Analysis:

-

Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut for staining.

-

Masson's Trichrome Staining for Fibrosis: This stain is used to visualize collagen fibers (blue), nuclei (black), and cytoplasm/muscle (red), allowing for the assessment of tubulointerstitial fibrosis.

-

Protocol Outline:

-

Deparaffinize and rehydrate sections.

-

Mordant in Bouin's solution.

-

Stain nuclei with Weigert's iron hematoxylin.

-

Stain cytoplasm and muscle with Biebrich scarlet-acid fuchsin.

-

Differentiate with phosphomolybdic-phosphotungstic acid.

-

Counterstain collagen with aniline blue.

-

-

-

-

Immunohistochemistry for Fibrotic Markers:

-

TGF-β Staining:

-

Deparaffinize and rehydrate kidney sections.

-

Perform antigen retrieval (e.g., using citrate buffer).

-

Block endogenous peroxidase activity.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against TGF-β.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Develop with a chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate and mount.

-

-

Clinical Study Design

The following diagram illustrates a typical workflow for a clinical trial investigating the nephroprotective effects of a drug like this compound.

Conclusion

This compound exhibits a unique and multifaceted nephroprotective profile that extends beyond its primary antihypertensive action. Its dual blockade of L-type and T-type calcium channels leads to favorable renal hemodynamics, reducing intraglomerular pressure and proteinuria. Furthermore, its anti-inflammatory, antioxidant, and anti-fibrotic properties contribute to the preservation of renal structure and function. The preclinical and clinical evidence summarized in this guide strongly supports the role of this compound as a valuable therapeutic option for hypertensive patients, particularly those at risk of or with existing chronic kidney disease. Further research into the long-term renal outcomes and the elucidation of its molecular signaling pathways will continue to enhance our understanding and optimize the clinical application of this promising nephroprotective agent.

References

- 1. New Insights into the Nephroprotective Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. eathj.org [eathj.org]

- 5. Antihypertensive effects of this compound in experimental hypertensive rats and dogs. | Semantic Scholar [semanticscholar.org]

- 6. Effect of this compound compared with ramipril on albumin excretion rate in hypertensive Type 2 diabetic patients with microalbuminuria: DIAL study (diabete, ipertensione, albuminuria, lercanidipina) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound in the Management of Hypertension: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound in patients with chronic renal failure: the ZAFRA study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. europeanreview.org [europeanreview.org]

- 12. This compound valuable effect on urine protein losses: the RED LEVEL study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New Insights into the Nephroprotective Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]